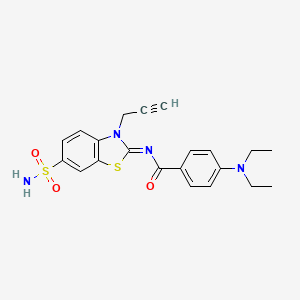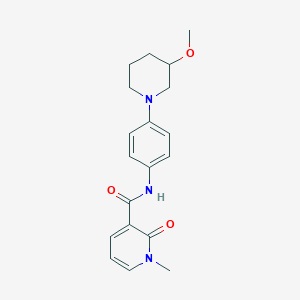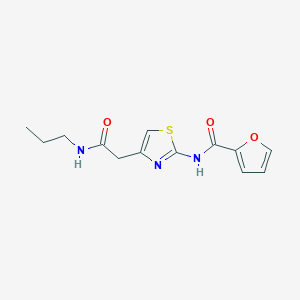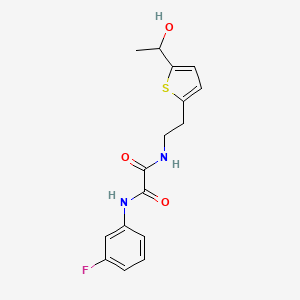
Nampt-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nampt-IN-5 is a small molecule inhibitor that targets nicotinamide phosphoribosyltransferase (Nampt), an enzyme that catalyzes the rate-limiting step in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme that plays a vital role in various cellular processes, including metabolism, DNA repair, and gene expression. Nampt-IN-5 has emerged as a potential therapeutic target for various diseases, including cancer, inflammation, and metabolic disorders.
Mecanismo De Acción
Nampt-IN-5-IN-5 inhibits Nampt-IN-5, which leads to a decrease in NAD+ levels in cells. This, in turn, leads to the activation of various cellular pathways, including AMP-activated protein kinase (AMPK) and sirtuins, which play a crucial role in regulating cellular metabolism and energy homeostasis. The activation of these pathways leads to various cellular effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
Nampt-IN-5-IN-5 has various biochemical and physiological effects on cells. Nampt-IN-5-IN-5 inhibits cell proliferation by inducing cell cycle arrest and apoptosis. Nampt-IN-5-IN-5 also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In metabolic disorders, Nampt-IN-5-IN-5 improves insulin sensitivity and glucose tolerance by activating AMPK and sirtuins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nampt-IN-5-IN-5 has several advantages for lab experiments. It is a potent and selective inhibitor of Nampt-IN-5, which makes it an ideal tool for studying the role of Nampt-IN-5 in various cellular processes. Nampt-IN-5-IN-5 is also relatively easy to synthesize, which makes it readily available for research purposes. However, Nampt-IN-5-IN-5 has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects on other enzymes. Nampt-IN-5-IN-5 also has limited solubility, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Nampt-IN-5-IN-5. One direction is to investigate the potential therapeutic applications of Nampt-IN-5-IN-5 in various diseases, including cancer, inflammation, and metabolic disorders. Another direction is to study the molecular mechanisms underlying the effects of Nampt-IN-5-IN-5 on cellular pathways, including AMPK and sirtuins. Additionally, future research could focus on developing more potent and selective inhibitors of Nampt-IN-5, which may have improved therapeutic potential.
Métodos De Síntesis
Nampt-IN-5-IN-5 can be synthesized using various chemical methods, including microwave-assisted synthesis, solid-phase synthesis, and solution-phase synthesis. One of the most common methods for synthesizing Nampt-IN-5-IN-5 involves the condensation of 4-chloro-3-nitrobenzoic acid with 2-amino-4-methylpyridine in the presence of a base, followed by reduction of the nitro group using a suitable reducing agent.
Aplicaciones Científicas De Investigación
Nampt-IN-5-IN-5 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, Nampt-IN-5-IN-5 has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. In inflammation, Nampt-IN-5-IN-5 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In metabolic disorders, Nampt-IN-5-IN-5 has been shown to improve insulin sensitivity and glucose tolerance.
Propiedades
IUPAC Name |
N-[4-[(2-ethoxybenzimidazol-1-yl)methyl]phenyl]-3-pyridin-3-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-2-32-25-28-22-7-3-4-8-23(22)30(25)15-18-9-11-21(12-10-18)27-24(31)29-16-20(17-29)19-6-5-13-26-14-19/h3-14,20H,2,15-17H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEBCHOGBDMGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)NC(=O)N4CC(C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyclohexylmethyl)-1-{4-[(2,2-dimethylpropanoyl)amino]benzoyl}piperidine-4-carboxamide](/img/structure/B2955793.png)
![3-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide](/img/structure/B2955795.png)

![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2955802.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2955803.png)
![(8-cyclopentyl-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2955804.png)


![2-(1H-benzo[d]imidazol-1-yl)-1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2955807.png)
![1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2955808.png)
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2955811.png)

![4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2955813.png)
